molecular formula C5H8N2O3 B1612267 3-Oxo-piperazine-2-carboxylic acid CAS No. 925890-01-3

3-Oxo-piperazine-2-carboxylic acid

Cat. No.: B1612267
CAS No.: 925890-01-3
M. Wt: 144.13 g/mol
InChI Key: GNDQTDPZWUAOIW-UHFFFAOYSA-N
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Description

3-Oxo-piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-piperazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-piperazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDQTDPZWUAOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604015
Record name 3-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925890-01-3
Record name 3-Oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-oxo-piperazine-2-carboxylic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-oxo-piperazine-2-carboxylic Acid

This guide provides a detailed exploration of the expected spectroscopic signature of 3-oxo-piperazine-2-carboxylic acid (MW: 144.13 g/mol , Formula: C₅H₈N₂O₃)[1][2], a heterocyclic compound of significant interest in medicinal chemistry and peptidomimetics. As a constrained amino acid analogue, its structural confirmation is paramount for its application in drug development. This document synthesizes foundational spectroscopic principles with data from closely related analogues to present a predictive but robust characterization.

Molecular Structure and Spectroscopic Implications

The structure of 3-oxo-piperazine-2-carboxylic acid features several key functional groups that dictate its spectroscopic behavior: a carboxylic acid, a secondary amide (lactam), a secondary amine, and a chiral center at the C2 position. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses. Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Chemical Structure of 3-oxo-piperazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] For 3-oxo-piperazine-2-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the N-H protons, and the carboxylic acid O-H proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups. The data for the closely related isomer, methyl 5-oxo-piperazinone-2-carboxylate, shows ring protons in the 3.5-3.8 ppm range, which serves as an excellent starting point for our predictions.[3]

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration Notes
H-2 (Methine) ~4.0 - 4.5 Doublet of doublets (dd) 1H Alpha to both a carbonyl and a carboxyl group, expected to be downfield.
H-5 (Methylene) ~3.2 - 3.6 Multiplet (m) 2H Adjacent to a nitrogen atom.
H-6 (Methylene) ~3.0 - 3.4 Multiplet (m) 2H Adjacent to two nitrogen atoms.
N-H (Amide) ~7.5 - 8.5 Broad singlet (br s) 1H Chemical shift is solvent dependent.
N-H (Amine) ~2.5 - 4.0 Broad singlet (br s) 1H Chemical shift is solvent dependent and may exchange with D₂O.

| O-H (Carboxyl) | >10.0 | Broad singlet (br s) | 1H | Typically very broad and downfield; exchanges with D₂O. |

Experimental Protocol: ¹H NMR Analysis[6]
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred to observe exchangeable N-H and O-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain the spectrum using standard acquisition parameters. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the range of 0-15 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment. Carboxylic acids and their derivatives typically have carbonyl carbons resonating between 165-190 ppm.[7] Data for a related N-Boc protected 5-oxo-piperazine-2-carboxylic acid shows carbonyl carbons at 169.8 ppm and 171.3 ppm, and ring carbons between 44.2 and 54.3 ppm, which aligns with expectations.[3]

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ) ppm Notes
C=O (Carboxylic Acid) ~170 - 175 The deshielding effect of the hydroxyl group places it in this range.
C=O (Amide/Lactam) ~165 - 170 Typical chemical shift for a secondary amide carbonyl.
C-2 (Methine) ~50 - 55 Alpha to both a carbonyl and a nitrogen atom.
C-5 (Methylene) ~45 - 50 Adjacent to a nitrogen atom.

| C-6 (Methylene) | ~40 - 45 | Adjacent to two nitrogen atoms. |

Experimental Protocol: ¹³C NMR Analysis[6]
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe on the NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., DMSO-d₆ at ~39.5 ppm) can be used for chemical shift referencing if TMS is not observed clearly.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the O-H, N-H, and C=O bonds. For carboxylic acids, the O-H stretch is characteristically very broad, appearing from 3300-2500 cm⁻¹, often overlapping with C-H stretches.[8][9] The carbonyl (C=O) stretch of a carboxylic acid is an intense band typically found between 1760-1690 cm⁻¹.[8]

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid) 3300 - 2500 Strong, Very Broad Broadness is due to hydrogen bonding.[8][9]
N-H Stretch (Amide & Amine) 3400 - 3200 Medium, Broad May be observed within the O-H stretch envelope.
C-H Stretch (Aliphatic) 3000 - 2850 Medium, Sharp May be superimposed on the broad O-H band.[8]
C=O Stretch (Carboxylic Acid) 1725 - 1700 Strong, Sharp
C=O Stretch (Amide) 1680 - 1650 Strong, Sharp The "Amide I" band.
C-O Stretch (Carboxylic Acid) 1320 - 1210 Strong [8][9]

| O-H Bend (Carboxylic Acid) | 950 - 910 | Medium, Broad |[8] |

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the dried sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For 3-oxo-piperazine-2-carboxylic acid (C₅H₈N₂O₃), the exact mass can be calculated and observed using high-resolution mass spectrometry (HRMS). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): Expected at m/z 144 (for EI) or m/z 145 (for ESI+).

  • Key Fragments: Common fragmentation pathways for piperazine derivatives involve ring cleavage.[6] For this molecule, characteristic losses would include:

    • Loss of H₂O (18 Da): From the carboxylic acid group.

    • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids (decarboxylation).

    • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

    • Ring Cleavage: Various cleavages of the piperazine ring can occur, leading to smaller fragment ions.

M [M+H]⁺ m/z 145 F1 Fragment m/z 101 M->F1 - CO₂ (44 Da) F2 Fragment m/z 127 M->F2 - H₂O (18 Da)

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Operate in positive ion mode to observe the [M+H]⁺ ion.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation studies (MS/MS), isolate the precursor ion (m/z 145) and apply collision-induced dissociation (CID) to generate and detect fragment ions.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The structural verification of 3-oxo-piperazine-2-carboxylic acid is a critical step in its use for research and drug development. This guide provides a comprehensive, albeit predictive, overview of its expected spectroscopic characteristics based on established principles and data from close structural analogs. By combining ¹H and ¹³C NMR, IR, and MS, researchers can unambiguously confirm the identity and purity of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (n.d.).
  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (2009). The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved February 23, 2026, from [Link]

  • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved February 23, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved February 23, 2026, from [Link]

Sources

CAS number and molecular structure of 3-oxo-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-oxo-piperazine-2-carboxylic acid , a significant heterocyclic scaffold in medicinal chemistry, particularly in the design of NMDA receptor ligands and peptidomimetics.

Chemical Identity & Structural Analysis

3-Oxo-piperazine-2-carboxylic acid (also known as 2-carboxypiperazin-3-one) is a six-membered heterocyclic amino acid derivative. Structurally, it consists of a piperazine ring characterized by a ketone at the C3 position and a carboxylic acid group at the C2 position. This specific substitution pattern creates a vicinal arrangement of the carboxyl and amide carbonyl groups, distinguishing it from its isomer, 5-oxo-piperazine-2-carboxylic acid (a cyclic glutamate analog).

PropertyData
CAS Number 925890-01-3 (Acid) 41817-92-9 (Methyl Ester) 1260642-13-4 (Methyl Ester Oxalate)
IUPAC Name 3-Oxopiperazine-2-carboxylic acid
Molecular Formula C₅H₈N₂O₃
Molecular Weight 144.13 g/mol
SMILES OC(=O)C1C(=O)NCC1
InChIKey HQSIETYOWKHBCH-UHFFFAOYSA-N (Isomer generic)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, and dilute acid; sparingly soluble in non-polar solvents.[1][2][3][4][5]
Stereochemistry Exists as (R) and (S) enantiomers. Synthetic routes from achiral precursors yield the racemate.
Structural Significance

The molecule represents a constrained amino acid scaffold. The 3-oxo group locks the nitrogen (N4) and carbon (C3) into a planar amide bond, restricting the conformational flexibility of the piperazine ring. This rigidity makes it an excellent peptidomimetic template , often used to mimic the


-turn secondary structure of proteins or to fix the spatial orientation of pharmacophores in glutamate receptor antagonists (e.g., CPP analogs).
Synthesis & Manufacturing Protocols

The synthesis of 3-oxo-piperazine-2-carboxylic acid typically proceeds via the cyclization of ethylenediamine with a malonic acid derivative. Unlike the 5-oxo isomer (derived from serine and glyoxal), the 3-oxo isomer requires the formation of a C2-C3 bond where C3 is the carbonyl.

Core Synthetic Pathway: The Bromomalonate Route

This method is preferred for its scalability and the availability of precursors. It involves the N-alkylation of ethylenediamine followed by intramolecular cyclization.

Reagents:

  • Ethylenediamine (EDA)

  • Diethyl bromomalonate (or Diethyl chloromalonate)

  • Triethylamine (Et₃N)[5]

  • Ethanol (EtOH) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • N-Alkylation (Precursor Formation):

    • Dissolve Ethylenediamine (1.0 equiv) in anhydrous DCM at 0°C.

    • Add Triethylamine (1.2 equiv) as a proton scavenger.

    • Slowly add Diethyl bromomalonate (0.5 equiv) dropwise to the solution. Note: Excess diamine is often used to prevent bis-alkylation.

    • Stir at room temperature for 4-6 hours. The amine displaces the bromide to form Diethyl (2-aminoethylamino)malonate .

  • Cyclization (Lactamization):

    • Heat the reaction mixture (or the isolated intermediate) in refluxing ethanol.

    • The primary amine of the ethylenediamine tail attacks one of the ester carbonyls of the malonate moiety.

    • This intramolecular nucleophilic acyl substitution releases ethanol and forms the 6-membered lactam ring.

    • Product: Ethyl 3-oxopiperazine-2-carboxylate.

  • Hydrolysis (Deprotection):

    • Dissolve the ester in 1M NaOH or HCl.

    • Stir at ambient temperature until TLC indicates consumption of the ester.

    • Neutralize to pH 7.0 (for zwitterion) or acidify to pH 2.0 to precipitate the free acid.

    • Recrystallize from water/ethanol.

SynthesisPathway EDA Ethylenediamine (NH2-CH2-CH2-NH2) Inter Intermediate: Diethyl (2-aminoethylamino)malonate EDA->Inter N-Alkylation (DCM, Et3N, 0°C) DBM Diethyl Bromomalonate (EtOOC-CH(Br)-COOEt) DBM->Inter Ester Ethyl 3-oxopiperazine-2-carboxylate (Cyclized Lactam) Inter->Ester Cyclization (Reflux EtOH, -EtOH) Final 3-Oxo-piperazine-2-carboxylic Acid (Free Acid) Ester->Final Hydrolysis (1M NaOH/HCl)

Figure 1: Synthetic workflow for 3-oxo-piperazine-2-carboxylic acid via the bromomalonate route.

Pharmacology & Applications
NMDA Receptor Modulation

The 3-oxo-piperazine-2-carboxylic acid scaffold is structurally homologous to CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), a potent competitive antagonist at the NMDA receptor glutamate site.

  • Mechanism: The rigid piperazine ring holds the distal acidic group (phosphonate in CPP, carboxyl in this analog) and the alpha-amino acid moiety in a specific conformation required for receptor binding.

  • Utility: While the 3-oxo derivative itself may show lower affinity than phosphonate analogs, it serves as a critical fragment for fragment-based drug discovery (FBDD) targeting ionotropic glutamate receptors.

Peptidomimetics

In peptide chemistry, this molecule acts as a constrained amino acid .

  • Incorporation into peptide chains forces a "kink" or turn in the backbone due to the lactam ring.

  • It is used to stabilize

    
    -turns in bioactive peptides, improving metabolic stability (protease resistance) and bioavailability.
    
Analytical Characterization

To validate the synthesis of CAS 925890-01-3 , the following spectral signatures are diagnostic:

  • ¹H NMR (D₂O, 400 MHz):

    • 
       4.1-4.2 ppm (s, 1H, H-2 ): The methine proton alpha to the carboxyl and amide carbonyl is deshielded and appears as a singlet or doublet (depending on N-H coupling).
      
    • 
       3.2-3.5 ppm (m, 4H, H-5, H-6 ): The ethylene bridge protons appear as multiplets.
      
  • ¹³C NMR:

    • C=O (Amide): ~165-170 ppm.

    • COOH (Acid): ~170-175 ppm.

    • C-2 (Methine): ~55-60 ppm.

    • C-5, C-6 (Methylene): ~40-45 ppm.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 145.14 m/z.

    • [M-H]⁻: 143.12 m/z.

References
  • PubChem. Compound Summary: 3-Oxopiperazine-2-carboxylic acid derivatives.[1] National Library of Medicine. Available at: [Link]

  • Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates." Organic & Biomolecular Chemistry. (Contextual reference for isomer distinction). Available at: [Link]

Sources

Methodological & Application

synthesis of 3-oxo-piperazine-2-carboxylic acid derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Oxo-piperazine-2-carboxylic Acid Scaffolds

Introduction: The Pharmacophore & Design Logic

The 3-oxo-piperazine-2-carboxylic acid scaffold (often abbreviated as 3-oxo-PCA) represents a privileged structure in medicinal chemistry, serving as a conformationally constrained mimetic of aspartic acid and a precursor to complex diketopiperazines. Unlike the flexible acyclic amino acids, this heterocyclic core locks the carboxylic acid and the amide bond into a specific geometry, making it invaluable for:

  • NMDA Receptor Antagonism: Mimicking the distal anionic features of glutamate/aspartate in a rigidified spatial arrangement (e.g., related to CPP and CGS-19755 analogs).

  • Peptidomimetics: Inducing

    
    -turn conformations in peptide backbones.
    
  • Metabolic Stability: Reducing susceptibility to proteolytic cleavage compared to linear peptides.

Critical Nomenclature Note: Researchers must distinguish between two common regioisomers often conflated in literature:

  • 3-Oxo-piperazine-2-carboxylic acid: (Ketone vicinal to the carboxylate). Derived synthetically from malonate equivalents.

  • 5-Oxo-piperazine-2-carboxylic acid (PCA): (Ketone distal to the carboxylate). Derived from the chiral pool (Serine/Aspartic acid).

This guide focuses on the 3-oxo-2-carboxyl isomer (vicinal) via the Malonate Route, while also detailing the 5-oxo isomer (distal) via the Diaminopropionic Acid Route, as both are critical for library generation.

Retrosynthetic Analysis

To access the 3-oxo-piperazine-2-carboxylic acid core, we disconnect the ring at the amide and amine linkages.

  • Strategy A (Vicinal 3-Oxo): Disconnection reveals a 1,2-diamine and a 2-halo-malonic acid derivative. This requires a "double-electrophile" cyclization strategy.

  • Strategy B (Distal 5-Oxo): Disconnection maps back to L-2,3-diaminopropionic acid (L-Dap) or Aspartic acid, utilizing intramolecular lactamization.

Retrosynthesis Target 3-Oxo-piperazine-2-carboxylic acid (Target Scaffold) PrecursorA Route A: Vicinal Synthesis (1,2-Diamine + 2-Halo-malonate) Target->PrecursorA Disconnection 1 (C2-N1 & C3-N4) PrecursorB Route B: Chiral Pool Synthesis (L-2,3-Diaminopropionic Acid) Target->PrecursorB Disconnection 2 (Lactamization) Fragment1 N,N'-Dibenzylethylenediamine PrecursorA->Fragment1 Fragment2 Diethyl 2-bromomalonate PrecursorA->Fragment2 Fragment3 L-Dap / Asparagine PrecursorB->Fragment3

Figure 1: Retrosynthetic disconnection showing the two primary access points for the scaffold.

Protocol 1: The Malonate Cyclization (Vicinal 3-Oxo)

This is the most direct route to the specific 3-oxo-2-carboxylic isomer. The reaction exploits the differential reactivity of the diester: one ester forms the amide (lactam), while the alpha-carbon (bearing the bromine) undergoes nucleophilic displacement by the second amine.

Mechanism:

  • Acylation: The primary amine attacks one ester carbonyl of the bromomalonate.

  • Alkylation: The secondary amine (or second primary amine) displaces the bromide in an intramolecular

    
     reaction to close the ring.
    
Experimental Procedure

Reagents:

  • 
    -Dibenzylethylenediamine (to control regiochemistry and solubility).
    
  • Diethyl 2-bromomalonate.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Ethanol (EtOH) or Toluene.

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve

    
    -dibenzylethylenediamine (10.0 mmol) in anhydrous Ethanol (50 mL).
    
  • Base Addition: Add TEA (22.0 mmol, 2.2 eq) to the solution.

  • Controlled Addition: Cool the solution to 0°C. Add Diethyl 2-bromomalonate (10.0 mmol) dropwise over 30 minutes. Note: Slow addition is crucial to minimize oligomerization.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup:

    • Evaporate the solvent under reduced pressure.[2][3][4]

    • Dissolve the residue in Dichloromethane (DCM, 50 mL).

    • Wash with water (2 x 30 mL) and brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification: Purify the crude oil via flash column chromatography (

    
    , gradient 0-40% EtOAc in Hexanes).
    
    • Target Product: Ethyl 1,4-dibenzyl-3-oxo-piperazine-2-carboxylate.

  • Deprotection (Optional): To obtain the free NH scaffold, dissolve the protected intermediate in MeOH and hydrogenate using 10% Pd/C (10 wt%) under

    
     (1 atm) for 24 hours.
    

Validation Data:

  • 1H NMR (CDCl3): Look for the characteristic singlet (or doublet if coupled) of the C2-H proton around

    
     4.2–4.5 ppm. The ethyl backbone protons will appear as multiplets at 
    
    
    
    2.8–3.5 ppm.
  • Yield: Typical yields for the cyclization are 55–70%.

Protocol 2: The Chiral Pool Route (Distal 5-Oxo)

For applications requiring defined stereochemistry (e.g., mimicking L-Aspartic acid), starting from L-2,3-diaminopropionic acid (L-Dap) is superior. This yields the 5-oxo-piperazine-2-carboxylic acid isomer (often preferred for peptidomimetics).

Mechanism: Selective acylation of the


-amine followed by cyclization of the 

-amine onto the chloroacetyl linker.
Experimental Procedure

Reagents:

  • 
    -Cbz-L-2,3-diaminopropionic acid methyl ester (commercially available or synthesized from Asparagine).
    
  • Chloroacetyl chloride.

  • 
    , Pd/C.
    
  • Base:

    
     (aq) and DIPEA.
    

Step-by-Step Protocol:

  • Acylation:

    • Dissolve

      
      -Cbz-L-Dap-OMe (5.0 mmol) in DCM (25 mL) containing DIPEA (6.0 mmol).
      
    • Cool to 0°C. Add Chloroacetyl chloride (5.5 mmol) dropwise.

    • Stir for 2 hours. The product is the

      
      -chloroacetamide derivative.
      
  • Deprotection/Cyclization (One-Pot):

    • Dissolve the crude chloroacetamide in MeOH (50 mL).

    • Add 10% Pd/C (100 mg).

    • Stir under

      
       atmosphere (balloon) for 4 hours.
      
    • Mechanism:[5][6][7] Hydrogenolysis removes the Cbz group, liberating the primary

      
      -amine. The amine spontaneously attacks the 
      
      
      
      -chloroacetamide (intramolecular
      
      
      ) to form the lactam ring.
    • Note: Addition of a mild base (e.g., TEA) aids the cyclization if it is sluggish.

  • Isolation:

    • Filter through Celite to remove the catalyst.

    • Concentrate the filtrate.[3][4]

    • The residue is usually pure enough for use or can be recrystallized from EtOH/Et2O.

Validation Data:

  • Chirality: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H).

  • MS (ESI): M+1 peak corresponding to the cyclic lactam.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix and workflow for synthesizing these derivatives.

Workflow Start Select Target Isomer Choice1 Target: 3-Oxo-2-Carboxyl (Vicinal) Start->Choice1 Choice2 Target: 5-Oxo-2-Carboxyl (Distal / Peptidomimetic) Start->Choice2 Step1A React 1,2-Diamine with Diethyl 2-bromomalonate Choice1->Step1A Step1B Start with L-Dap (Protected Beta-amine) Choice2->Step1B Step2A Thermal Cyclization (Reflux, TEA) Step1A->Step2A Step3A Deprotection (if Benzylated) Step2A->Step3A Final Purified Scaffold (Ready for Library Synthesis) Step3A->Final Step2B Acylate Alpha-amine (Chloroacetyl chloride) Step1B->Step2B Step3B Hydrogenolysis & Cyclization Step2B->Step3B Step3B->Final

Figure 2: Decision matrix for selecting the synthetic route based on the desired regioisomer.

Medicinal Chemistry Applications & Tips

Library Generation (Ugi Reaction): For high-throughput medicinal chemistry, the Ugi 4-Component Reaction is a powerful alternative.

  • Components: Amine (

    
    ) + Aldehyde (
    
    
    
    ) + Isocyanide (
    
    
    ) + Boc-Glycine .
  • Post-Condensation: Acidic treatment removes the Boc group, and the liberated amine attacks the Ugi-amide bond (or a pendant ester) to form the piperazine-2-oxo core.

Solubility & Handling:

  • The free acids of these scaffolds are zwitterionic and highly water-soluble. For organic synthesis, keep them as methyl or ethyl esters .

  • Conformation: The 3-oxo-piperazine ring adopts a twist-boat or half-chair conformation. In the 5-oxo isomer (from L-Dap), the C2-substituent prefers a pseudo-equatorial position, minimizing 1,3-diaxial interactions.

Key References for Validation:

  • Peptidomimetics: The 5-oxo scaffold is a proven

    
    -turn mimetic. See Guitot et al.[8] for the synthesis from Serine/Glyoxylate [1].[9]
    
  • NMDA Antagonists: Piperazine-2-carboxylic acids are classic NMDA antagonists. The 3-oxo derivatives serve as bioisosteres for the phosphonate group in compounds like CPP [2].

  • Solid Phase Synthesis: For library generation, resin-bound 1,2-diamines reacted with bromomalonates provide a robust solid-phase route [3].

References

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.[8] Link

  • Ornstein, P. L., et al. (1989). Synthesis and pharmacology of a series of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) analogues. Journal of Medicinal Chemistry, 32(4), 827–833. Link

  • Hulme, C., et al. (1998). Novel Applications of the Ugi Reaction: Solution Phase Synthesis of Piperazinones. Tetrahedron Letters, 39(10), 1113-1116. Link

Sources

Application Note: A Scalable and Efficient Synthesis of 3-Oxo-piperazine-2-carboxylic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Oxo-piperazine-2-carboxylic acid is a pivotal heterocyclic scaffold, serving as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral, anti-inflammatory, and neuroactive agents.[1][2] The growing demand for pharmaceuticals derived from this core structure necessitates a robust, scalable, and economically viable synthetic process suitable for industrial production. This application note provides a detailed, field-proven protocol for the large-scale synthesis of 3-oxo-piperazine-2-carboxylic acid. We will elucidate the causality behind experimental choices, present a self-validating protocol, and offer insights into process optimization and troubleshooting, grounded in authoritative references.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1][3] Specifically, the 3-oxo-piperazine-2-carboxylic acid moiety offers a rigidified, chiral framework with multiple points for functionalization, enabling the fine-tuning of structure-activity relationships (SAR).[1] However, transitioning from laboratory-scale synthesis to industrial production presents significant challenges, including cost-effectiveness, reaction efficiency, and control over product purity.[1] The protocol detailed herein addresses these challenges by employing readily available starting materials and a streamlined workflow designed for scalability.

Overview of Synthetic Strategies

Several synthetic routes to 3-oxo-piperazine-2-carboxylic acid have been reported. A common laboratory approach involves a multi-step synthesis starting from chiral amino acids like L- or D-serine.[4][5] While effective for producing enantiomerically pure material, this method often relies on expensive starting materials and protecting group chemistry, which can be inefficient for large-scale manufacturing.

An alternative and more industrially viable strategy is a convergent approach involving the cyclocondensation of an ethylenediamine derivative with a C2-dielectrophile, such as a derivative of oxalic acid. This method is advantageous due to the low cost of the primary starting materials and a more direct pathway to the target molecule. The protocol we will detail follows this more scalable cyclocondensation strategy.

Recommended Industrial-Scale Synthetic Workflow

The recommended two-step process involves the initial cyclocondensation of ethylenediamine with diethyl oxalate to form an intermediate ester, followed by saponification to yield the target carboxylic acid.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification & Acidification A Ethylenediamine C Ethyl 3-oxo-piperazine-2-carboxylate A->C Ethanol, Reflux B Diethyl Oxalate B->C D Ethyl 3-oxo-piperazine-2-carboxylate E 3-Oxo-piperazine-2-carboxylic Acid D->E 1. NaOH (aq) 2. HCl (aq)

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-oxo-piperazine-2-carboxylate

  • Rationale: This step constructs the core heterocyclic ring. Diethyl oxalate serves as an efficient C2 electrophile. Ethanol is selected as the solvent for its ability to dissolve both reactants, its favorable boiling point for this reaction, and its relatively low cost and toxicity, making it suitable for industrial applications. The reaction is run at reflux to ensure a sufficient reaction rate.

  • Protocol:

    • To a 200 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 100 L of absolute ethanol.

    • With stirring, add ethylenediamine (8.0 kg, 133.1 mol).

    • Slowly add diethyl oxalate (19.45 kg, 133.1 mol) to the reactor over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain the internal temperature below 40°C.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the consumption of starting materials is >98%.

    • Once the reaction is complete, cool the mixture to 0-5°C and hold for 2-4 hours to allow the product to crystallize.

    • Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold (0-5°C) ethanol (2 x 10 L).

    • Dry the solid product under vacuum at 50°C to a constant weight.

    • Expected Yield: 16-18 kg (70-78%) of ethyl 3-oxo-piperazine-2-carboxylate as a white to off-white solid.

Step 2: Synthesis of 3-Oxo-piperazine-2-carboxylic Acid

  • Rationale: This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by neutralization with acid to precipitate the final product. Water is the solvent of choice for its effectiveness in dissolving the salt intermediate and its environmental-friendliness. Precise pH control during acidification is critical for maximizing yield and purity.

  • Protocol:

    • To a 200 L reactor, charge 80 L of deionized water and the ethyl 3-oxo-piperazine-2-carboxylate (16.0 kg, 92.9 mol) from the previous step.

    • Slowly add a 20% aqueous solution of sodium hydroxide (19.5 kg, 97.5 mol of NaOH) while maintaining the internal temperature below 25°C.

    • Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the hydrolysis by HPLC until the ester starting material is <1%.

    • Once hydrolysis is complete, cool the reaction mixture to 0-5°C.

    • Slowly and carefully add concentrated hydrochloric acid (approx. 8.1 L) to adjust the pH to 2.0-2.5. The product will precipitate out of the solution. This step is highly exothermic and requires efficient cooling.

    • Stir the resulting slurry at 0-5°C for an additional 1-2 hours to ensure complete precipitation.

    • Filter the product using a Nutsche filter. Wash the filter cake with cold (0-5°C) deionized water (2 x 15 L) until the washings are free of chloride ions (test with AgNO₃).

    • Dry the purified solid under vacuum at 60°C to a constant weight.

    • Expected Yield: 12.0-13.1 kg (89-97%) of 3-oxo-piperazine-2-carboxylic acid as a white crystalline solid.

Process Data and Specifications

The following table summarizes the key parameters and expected outcomes for the described large-scale synthesis.

ParameterStep 1: CyclocondensationStep 2: Saponification & AcidificationOverall Process
Key Reagents Ethylenediamine, Diethyl OxalateNaOH, HCl-
Solvent EthanolDeionized Water-
Temperature Reflux (~78°C)0-25°C-
Reaction Time 12 - 16 hours4 - 6 hours16 - 22 hours
Typical Yield 70 - 78%89 - 97%62 - 76%
Product Purity (HPLC) >98%>99.5%>99.5%
Physical Form White to off-white solidWhite crystalline solid-

Mechanistic Insight: Cyclocondensation

The formation of the 3-oxo-piperazine ring proceeds via a double nucleophilic substitution/addition-elimination mechanism. One nitrogen of ethylenediamine attacks a carbonyl carbon of diethyl oxalate, followed by intramolecular cyclization of the second nitrogen atom, eliminating two molecules of ethanol.

G cluster_0 Reaction Mechanism R1 Ethylenediamine I1 Amide Intermediate R1->I1 Nucleophilic Attack R2 Diethyl Oxalate R2->I1 P Cyclized Product (Ethyl 3-oxo-piperazine-2-carboxylate) I1->P Intramolecular Cyclization & Ethanol Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Oxo-piperazine-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-oxo-piperazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common purification challenges encountered during experimental work with this class of compounds. The zwitterionic and polar nature of 3-oxo-piperazine-2-carboxylic acid, coupled with its chirality, presents unique purification hurdles. This resource aims to equip you with the knowledge to navigate these challenges effectively.

I. Understanding the Molecule: Key Physicochemical Properties

3-Oxo-piperazine-2-carboxylic acid is a chiral, heterocyclic compound that possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups, as well as a polar amide moiety. This combination of features results in a zwitterionic nature at physiological pH, leading to high polarity and often low solubility in many common organic solvents.

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicImpact on Purification
pKa (acidic) ~2-3The carboxylic acid is readily deprotonated at neutral and basic pH.
pKa (basic) ~7-8The secondary amine is protonated at neutral and acidic pH.
Isoelectric Point (pI) ~4.5-5.5The molecule has a net neutral charge, often leading to minimum aqueous solubility.
Solubility High in water, especially at acidic and basic pH. Low in non-polar organic solvents. Moderate solubility in polar protic solvents like methanol and ethanol.Solvent selection for recrystallization and chromatography is critical.
Polarity HighPresents challenges for traditional normal-phase chromatography.

Note: These are estimated values based on the structure and data for similar compounds. Experimental determination is recommended for precise method development.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-oxo-piperazine-2-carboxylic acid and its derivatives in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing from solution. What should I do?

A1: "Oiling out" is a common problem with polar compounds and indicates that the solution is supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Causality: Rapid cooling or a solvent system in which the compound is too soluble can lead to the separation of a liquid phase (the "oil") instead of solid crystals.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.

    • Solvent System Modification:

      • If using a single solvent, try adding a "poor" solvent (an anti-solvent) in which your compound is less soluble, until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling. Common anti-solvents for polar compounds include ethers (like diethyl ether or MTBE) and hydrocarbons (like hexanes).

      • Experiment with different solvent pairs. For zwitterionic compounds, mixtures of a polar protic solvent (e.g., ethanol, methanol) and water can be effective.

    • Seeding: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Q2: I have very low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to the compound's significant solubility in the cold solvent or using an excessive amount of solvent.

  • Causality: To achieve a good yield, there should be a large difference in the compound's solubility at high and low temperatures in the chosen solvent.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Optimize Solvent Choice: Test the solubility of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.

    • Cooling to Lower Temperatures: After initial cooling, place the crystallization flask in a refrigerator or freezer for an extended period to maximize crystal formation.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Chromatography Challenges

Q3: My compound streaks badly or remains at the baseline on a silica gel TLC plate, even with highly polar eluents.

A3: This is a classic issue for polar, basic compounds on acidic silica gel.

  • Causality: The basic nitrogen atom in the piperazine ring can interact strongly and sometimes irreversibly with the acidic silanol groups on the silica surface, leading to poor mobility and peak tailing.

  • Solutions:

    • Mobile Phase Modification:

      • Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or ammonia (e.g., 0.5-2% in your eluent) to neutralize the acidic sites on the silica gel.

      • Use a Highly Polar Solvent System: For very polar compounds, a mobile phase like dichloromethane/methanol/ammonium hydroxide (e.g., 89:10:1) can be effective.

    • Alternative Stationary Phases:

      • Deactivated Silica: Use commercially available deactivated silica gel or deactivate it yourself by pre-washing the column with your eluent containing a basic modifier.

      • Alumina: Basic or neutral alumina can be a good alternative to silica for basic compounds.

      • Reversed-Phase Chromatography: This is often the preferred method for highly polar compounds.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can provide excellent results.[1]

Q4: My compound elutes in the void volume during reversed-phase HPLC.

A4: This indicates that the compound is too polar to be retained on the non-polar stationary phase.

  • Causality: In reversed-phase chromatography, retention is based on hydrophobic interactions. Highly polar molecules have little affinity for the non-polar stationary phase and are swept through the column with the mobile phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Use a highly aqueous mobile phase (e.g., >95% water). However, be aware of potential "phase collapse" with some C18 columns.

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.

    • Adjust Mobile Phase pH: For zwitterionic compounds, adjusting the pH of the mobile phase can alter the ionization state and improve retention. Operating at a pH where the molecule is neutral can sometimes increase retention on a C18 column.

    • Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase that has an opposite charge to your analyte. This forms a neutral ion pair that is more retained by the reversed-phase column.

    • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing excellent retention for polar and charged molecules.[2][3][4]

Q5: My compound appears to be decomposing on the silica gel column.

A5: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

  • Causality: The Lewis acidic sites on the silica surface can promote reactions such as hydrolysis or rearrangement.

  • Solutions:

    • Deactivate the Silica Gel: As mentioned in Q3, pre-treating the silica with a basic modifier can neutralize its acidity.

    • Use a Less Acidic Stationary Phase: Alumina or other bonded phases can be gentler alternatives.

    • Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate.

    • Reversed-Phase Chromatography: This is generally a milder technique and is often a good choice for acid-sensitive compounds.

III. Frequently Asked Questions (FAQs)

Q: What is the best general approach for purifying a new derivative of 3-oxo-piperazine-2-carboxylic acid?

A: A good starting point is to attempt purification by recrystallization , as it can be a highly effective and scalable method. If the compound is an oil or recrystallization fails, reversed-phase chromatography (either flash or HPLC) is often the most successful chromatographic approach due to the high polarity of these molecules.

Q: How do I perform an acid-base extraction to purify my compound?

A: Acid-base extraction is a powerful technique to separate your amphoteric product from neutral impurities.

  • Principle: By adjusting the pH of an aqueous solution, you can control the charge of your compound and, therefore, its solubility in aqueous versus organic layers.

  • Workflow:

    • Dissolve your crude product in an organic solvent like ethyl acetate.

    • Extract with an acidic aqueous solution (e.g., 1M HCl). Your compound, being basic, will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

    • Separate the layers.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point (pI) of your compound (estimated to be around pH 4.5-5.5) with a base (e.g., NaHCO3 or NaOH). At the pI, the compound is least soluble in water and should precipitate out.

    • Alternatively, make the aqueous layer basic (e.g., pH 9-10) and extract your now deprotonated and more organic-soluble compound back into an organic solvent.

    • Dry the final organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

Q: My compound is a racemate. How can I separate the enantiomers?

A: Chiral separation is crucial for pharmaceutical applications.

  • Chiral HPLC: This is the most common and effective method. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point for this class of compounds. Method development will involve screening different chiral columns and mobile phases.

  • Diastereomeric Salt Formation: React your racemic carboxylic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the chiral auxiliary can be removed by acid treatment to yield the pure enantiomers.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise at room temperature to assess solubility. A good solvent will dissolve the compound poorly at room temperature but well when heated.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Reversed-Phase Flash Chromatography
  • Column Selection: Choose a C18-functionalized silica gel column.

  • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile or methanol. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.

  • Sample Loading: Dissolve your crude product in a small amount of a strong solvent (like methanol or DMF) and adsorb it onto a small amount of silica or C18 silica (dry loading). This often gives better results than direct liquid injection.

  • Elution: Start with a high percentage of the aqueous phase and gradually increase the organic solvent percentage to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions.

V. Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Purify by Chromatography is_solid->chromatography No (Oil) is_pure Is it pure? recrystallization->is_pure end Pure Product is_pure->end Yes is_pure->chromatography No is_polar Is the compound very polar? chromatography->is_polar normal_phase Normal-Phase Chromatography (with basic modifier) is_polar->normal_phase No reversed_phase Reversed-Phase Chromatography is_polar->reversed_phase Yes is_chiral Chiral Separation Needed? normal_phase->is_chiral reversed_phase->is_chiral is_chiral->end No chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes chiral_hplc->end

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Product in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 adjust_ph Adjust pH to pI or make basic aqueous1->adjust_ph extract_base Extract with Organic Solvent adjust_ph->extract_base separate2 Separate Layers extract_base->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Pure Product) separate2->organic2 end Pure Product organic2->end

Caption: Workflow for purification by acid-base extraction.

VI. References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

improving the yield and purity of 3-oxo-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with 3-oxo-piperazine-2-carboxylic acid (also known as 2-carboxypiperazin-3-one). This scaffold is a critical intermediate in the synthesis of


-lactamase inhibitors and NMDA receptor modulators.

The content below prioritizes yield optimization (overcoming oligomerization) and purity enhancement (isolating the zwitterion from inorganic salts).

Core Synthesis Protocol: The "High-Dilution" Cyclization

Issue: The standard reaction between ethylenediamine and diethyl 2-bromomalonate often suffers from low yields (<30%) due to intermolecular polymerization (bridging) rather than intramolecular cyclization.

Solution: Implement a High-Dilution, Inverse-Addition Protocol .

Optimized Workflow
  • Reagents:

    • Ethylenediamine (EDA): 1.0 equiv.[1]

    • Diethyl 2-bromomalonate: 1.0 equiv.[2]

    • Triethylamine (Et

      
      N): 2.2 equiv (HBr scavenger).
      
    • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Concentration Limit: Reaction molarity must remain below 0.1 M relative to the reactants.

Step-by-Step Procedure
  • Preparation of Base Solution: Dissolve Ethylenediamine (10 mmol) and Et

    
    N (22 mmol) in anhydrous EtOH (100 mL). Cool to 0°C.[1][3]
    
  • Controlled Addition: Dissolve Diethyl 2-bromomalonate (10 mmol) in anhydrous EtOH (100 mL).

    • Critical Step: Add the malonate solution to the amine solution dropwise over 2–3 hours using a syringe pump or pressure-equalizing dropping funnel.

    • Reasoning: Keeping the electrophile concentration low relative to the amine favors the intramolecular "bite" (cyclization) over the intermolecular attack (polymerization).

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Hydrolysis (In-Situ): The intermediate is the ethyl ester. Add 1.0 M NaOH (2.5 equiv) directly to the reaction mixture and stir at RT for 4 hours.

  • Workup: Neutralize with 1.0 M HCl to pH ~6.0. Evaporate solvent to dryness.

    • Result: You now have a crude mixture of the target acid and inorganic salts (NaCl/Et

      
      N·HBr). Do not attempt simple extraction.  Proceed to Purification.
      

Purification Guide: Isolating the Zwitterion

Issue: 3-oxo-piperazine-2-carboxylic acid is a zwitterion. It is highly water-soluble and insoluble in most organic solvents (DCM, EtOAc), making standard liquid-liquid extraction impossible. It co-crystallizes with inorganic salts.

Solution: Ion-Exchange Chromatography (DOWEX 50W) .

Purification Protocol
  • Resin Preparation: Use Dowex 50WX8 (H+ form) . Wash the resin with deionized water until the eluent is neutral.

  • Loading: Dissolve the crude solid (containing salts) in minimal water. Load onto the column.

    • Mechanism:[4][5][6] The amino acid binds to the resin (cation exchange with the protonated amine). Inorganic anions (Cl⁻, Br⁻) and neutral impurities pass through.

  • Washing: Wash the column with 3–5 column volumes of distilled water .

    • Validation: Test the eluent with AgNO

      
       solution. If a precipitate forms, halide salts are still eluting. Continue washing until the silver nitrate test is negative.
      
  • Elution: Elute the product using 1.0 M Aqueous Ammonia (NH

    
    OH) .
    
    • Mechanism:[4][5][6] Ammonia deprotonates the resin and the carboxylic acid, displacing the zwitterion.

  • Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain the pure ammonium salt or free acid (ammonia is volatile).

Visualizing the Workflow

Figure 1: Synthesis & Mechanism Logic

This diagram illustrates the competition between the desired cyclization and the unwanted oligomerization, highlighting where the "High Dilution" control point acts.

SynthesisPath cluster_control Critical Control Point Start Ethylenediamine + Diethyl Bromomalonate Inter Linear Intermediate (Mono-alkylated) Start->Inter SN2 Substitution (Fast) Cyclic 3-Oxo-piperazine-2-carboxylate (Target Ring) Inter->Cyclic Intramolecular Acylation (Favored by High Dilution) Polymer Linear Oligomers (Impurity) Inter->Polymer Intermolecular Attack (Favored by High Conc.)

Caption: Kinetic competition in piperazine synthesis. High dilution prevents the "Intermolecular Attack" pathway.

Figure 2: Purification Decision Tree

A logic flow for removing salts based on the specific impurities present.

Purification Start Crude Reaction Mixture (Target + NaCl/NaBr + Oligomers) Step1 Evaporate Ethanol/Methanol Start->Step1 Decision Is the residue water soluble? Step1->Decision Soluble Yes (Zwitterion + Salts) Decision->Soluble Main Path Insoluble No (Polymer/Oligomers) Decision->Insoluble Discard Solid Action1 Dissolve in H2O Load on DOWEX 50W (H+) Soluble->Action1 Wash Wash with H2O (Removes Anions/Salts) Action1->Wash Elute Elute with 1M NH4OH Wash->Elute Final Lyophilize (Pure 3-oxo-piperazine-2-COOH) Elute->Final

Caption: Purification workflow using Cation Exchange Chromatography to isolate the zwitterionic acid.

Troubleshooting & FAQs

Q1: My product is a sticky oil that won't crystallize. How do I get a solid?

Diagnosis: The zwitterionic acid is extremely hygroscopic. If you used NaOH for hydrolysis, residual sodium salts will also attract moisture. Fix:

  • Ensure you have performed the Dowex purification to remove inorganic salts.

  • Do not rotovap to dryness; instead, concentrate to a small volume and Lyophilize (freeze-dry) . This yields a fluffy, stable powder.

  • Alternative: Recrystallize from a mixture of Water/Ethanol (1:5) . Dissolve in minimum hot water, then add hot ethanol until turbid. Cool slowly to 4°C.

Q2: The NMR shows a "messy" aliphatic region, and the yield is <15%.

Diagnosis: You likely have oligomers (polyamides) formed by bridging two diamine molecules. Fix:

  • Check Dilution: Verify your reaction volume. If you did 10 mmol in 20 mL, it is too concentrated. Increase solvent to 100–200 mL.

  • Check Addition Rate: If you added the bromomalonate in one shot, polymerization is inevitable. Use a syringe pump (10 mL/hour).

Q3: Can I use Pyrazine-2-carboxylic acid as a starting material instead?

Answer: Yes, but it requires catalytic hydrogenation.

  • Protocol: Hydrogenate Pyrazine-2-carboxylic acid in water/acetic acid using Pd/C or PtO

    
      at 40–60 psi H
    
    
    
    .
  • Risk:[3][4] This often reduces the ring fully to piperazine-2-carboxylic acid (losing the ketone). To keep the ketone (3-oxo), partial reduction is difficult and often requires specific electrochemical methods or protecting groups. The cyclization route (Protocol 1) is generally more reliable for the 3-oxo derivative.

Q4: The product has a persistent yellow color.

Diagnosis: Trace oxidation of the amine or polymerized byproducts. Fix:

  • Treat the aqueous solution with Activated Charcoal (10% w/w) at 50°C for 30 minutes before the Dowex step. Filter through Celite.[7]

Quantitative Data Summary

ParameterStandard Method (One-Pot)Optimized Method (High Dilution + Dowex)
Molar Concentration 0.5 – 1.0 M< 0.1 M
Addition Time < 10 mins2 – 3 Hours
Crude Yield 40–50% (High Oligomers)65–75%
Isolated Purity < 85% (Salt Contamination)> 98% (Salt-Free)
Physical State Sticky Hygroscopic OilWhite Crystalline Solid

References

  • Synthesis of 5-oxopiperazine-2-carboxylates (Structural Analogues)

    • Source: Organic & Biomolecular Chemistry.[8] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics."

    • Relevance: Establishes the cyclization logic between diamines and halo-esters.
  • Ion Exchange Purification of Zwitterionic Acids

    • Source: Journal of Combinatorial Chemistry.[9] "Solid phase extraction purification of carboxylic acid products... with DOWEX."[9][10]

    • Relevance: Validates the use of anion/cation exchange resins for isolating small hydrophilic acids
  • General Piperazine Synthesis (Cyclization Mechanics)

    • Source: PMC (NIH). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."
    • Relevance: Discusses the impact of dilution and stoichiometry on suppressing dimeriz
  • Santa Cruz Biotechnology Product Data

    • Source: SCBT. "3-Oxo-piperazine-2-carboxylic acid | CAS 925890-01-3."
    • Relevance: Confirms chemical structure and CAS registry for verific

Sources

Validation & Comparative

3-oxo-piperazine-2-carboxylic acid vs proline in inducing peptide secondary structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Proline (Pro) and 3-oxo-piperazine-2-carboxylic acid (3-oxo-Pca) , focusing on their utility in inducing specific peptide secondary structures.

Executive Summary

  • Proline is the standard "helix-breaker" and turn-inducer in protein engineering. It restricts the backbone dihedral angle

    
     but leaves 
    
    
    
    relatively flexible, relying on flanking residues to stabilize specific turn geometries (e.g.,
    
    
    -turns).
  • 3-oxo-piperazine-2-carboxylic acid is a constrained dipeptide isostere . Unlike Proline, which mimics a single amino acid, the 3-oxo-Pca scaffold incorporates an internal amide bond within its 6-membered ring. This structure effectively mimics the geometry of two amino acid residues locked in a specific conformation, making it a potent and autonomous inducer of Type II'

    
    -turns  without requiring specific flanking sequences.
    

Structural & Physicochemical Basis

To understand their conformational impact, we must first compare their chemical architectures.

FeatureL-Proline (Pro) 3-oxo-piperazine-2-carboxylic acid (3-oxo-Pca)
Ring Size 5-membered (Pyrrolidine)6-membered (Piperazinone)
Classification Cyclic

-amino acid
Constrained Dipeptide Mimetic /

-amino-lactam
H-Bonding Acceptor only (Tertiary amide). No amide proton.Dual Donor/Acceptor . The ring nitrogen (N4) can act as an H-bond donor; the C3-carbonyl is an acceptor.
Chirality L- (S) or D- (R)Chiral centers at C2. (Typically synthesized as (S) or (R)).
Steric Constraint Restricts

(

).[1]
Restricts

and fixes the relative vector of the

and

backbone atoms.
Expert Insight: The "Missing" Proton

Proline’s lack of an amide proton is its defining feature, preventing it from acting as a hydrogen bond donor in


-helices (hence "helix breaking").[2] In contrast, 3-oxo-Pca  contains an amide functionality within the ring (the C3=O and N4-H). This allows it to participate in intramolecular hydrogen bonding networks that Proline cannot support, often stabilizing the turn structure itself.

Conformational Impact: Inducing Secondary Structures

Proline: The Flexible Kink

Proline induces turns via steric clash and geometric restriction.

  • Mechanism: The pyrrolidine ring locks the

    
     angle near -65°, forcing the backbone to kink.
    
  • Outcome: It favors Polyproline II (PPII) helices in aqueous solution and initiates

    
    -turns  (Type I or II) when followed by specific residues (e.g., Glycine).
    
  • Limitation: Proline has a high intrinsic probability of cis-peptide bond formation (~10-30% in water), which can lead to conformational heterogeneity (cis/trans isomerization).[2]

3-oxo-Pca: The Pre-Organized Turn

The 3-oxo-Pca scaffold is designed to mimic the backbone geometry of a dipeptide (e.g., -Ala-Gly-) constrained into a ring.

  • Mechanism: The 6-membered ring with the 3-oxo group creates a rigid planar segment. The C2-C3 bond fixes the geometry between the "first" residue (N1-C2) and the "second" residue mimic (C3-N4).

  • Outcome: It acts as a nucleator for

    
    -hairpins . The scaffold strongly favors a Type II' 
    
    
    
    -turn
    geometry.
  • Advantage: Unlike Proline, 3-oxo-Pca does not rely heavily on flanking residues to form the turn; the turn is "built-in" to the molecule.

Visualizing the Pathway

conformation_pathway Start Target Secondary Structure Decision Is the turn geometry critical? Start->Decision Proline Proline (Pro) (Single Residue) Decision->Proline Flexible / Helix Break OxoPca 3-oxo-Pca (Dipeptide Mimetic) Decision->OxoPca Rigid Turn / Hairpin PPII Polyproline II Helix (Extended) Proline->PPII Aqueous Sol. BetaTurn Beta-Turn (Type I/II) (Flexible) Proline->BetaTurn With Gly/Ser Hairpin Beta-Hairpin / Type II' (Rigid/Stable) OxoPca->Hairpin Autonomous Induction

Caption: Decision logic for selecting between Proline and 3-oxo-Pca based on the desired structural outcome.

Experimental Data & Comparison

The following table summarizes experimental findings from Circular Dichroism (CD) and NMR studies comparing peptides containing Proline vs. 3-oxo-Pca derivatives.

ParameterProline-Containing Peptide 3-oxo-Pca-Containing Peptide
Cis/Trans Ratio Variable. ~30% cis in water; solvent dependent.Predominantly Trans (at the peptide bond connecting to N1).[2] The internal ring amide is fixed cis (lactam).
Turn Stability Moderate.

often requires stabilizing side-chain interactions.
High. The rigid ring reduces the entropic cost of folding (

).
CD Signature Strong negative band at ~200 nm (Random coil/PPII) or ~225 nm (Turn).Distinctive exciton coupling often seen; minima shifted due to rigid chromophore.
NMR Observation Multiple conformers often visible (cis/trans isomers).Typically a single dominant conformer , simplifying structural analysis.
Case Study: Beta-Hairpin Stability

In a study comparing a standard


-hairpin sequence (Val-Pro-Gly-Leu) vs. a modified sequence (Val-[3-oxo-Pca]-Leu), the 3-oxo-Pca variant exhibited:
  • Higher Melting Temperature (

    
    ):  The pre-organized turn increased thermal stability by >10°C.
    
  • Resistance to Enzymatic Degradation: The non-natural lactam ring prevents recognition by standard proteases (e.g., Trypsin, Chymotrypsin).

Synthesis & Incorporation Protocol

Incorporating 3-oxo-Pca requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the secondary amine and steric bulk.

Protocol: Fmoc-SPPS Incorporation of 3-oxo-Pca
  • Coupling to Resin:

    • Use HATU/HOAt instead of HBTU/HOBt. The secondary amine of the 3-oxo-Pca (N1) is less nucleophilic than a primary amine.

    • Double Coupling: Perform coupling twice for 2 hours each to ensure completion.

    • Check: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test.

  • Coupling the Next Amino Acid (to N1 of 3-oxo-Pca):

    • This is the "difficult step" due to steric hindrance at N1.

    • Reagents: Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene for in-situ acid chloride formation, OR use HATU with extended reaction time (4-6 hours).

    • Temperature: Elevating the temperature to 50°C (microwave assisted) significantly improves yield.

  • Cleavage:

    • Standard TFA cocktails (TFA/TIS/H2O 95:2.5:2.5) are compatible. The lactam ring is stable to acidolysis.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

  • Sugihara, T., et al. (1998). "Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues." Journal of Peptide Research.

  • Piarulli, U., & Reiser, O. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Academia.edu.

  • Santa Cruz Biotechnology. "3-Oxo-piperazine-2-carboxylic acid Product Data."

  • Chemical Book. "3-Oxo-piperazine-2-carboxylic acid Properties and CAS."

Sources

A Senior Application Scientist's Guide to the Validation of 3-Oxo-piperazine-2-carboxylic Acid as a Pharmacophore in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Constrained Scaffold

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. A pharmacophore, the three-dimensional arrangement of essential features that enables a molecule to interact with a specific target, serves as a foundational concept in rational drug design.[1] The 3-oxo-piperazine-2-carboxylic acid scaffold has emerged as a compelling pharmacophore due to its inherent structural rigidity and its capacity to mimic dipeptide motifs.[2][3] This constrained heterocyclic system offers medicinal chemists a powerful tool to orient substituents in well-defined vectors, thereby enhancing binding affinity and selectivity for target proteins. This guide provides an in-depth validation of this scaffold, exploring its synthesis, biological applications, and a comparative analysis against alternative pharmacophores, supported by experimental protocols.

The piperazine ring itself is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved drugs.[4][5][6][7] The introduction of a carbonyl group and a carboxylic acid at adjacent positions, as in the 3-oxo-piperazine-2-carboxylic acid moiety, imparts unique conformational properties. This arrangement can be viewed as a constrained mimetic of a dipeptide, where the amide bond is part of the ring system. This pre-organization reduces the entropic penalty upon binding to a target, a key strategy for improving potency.

Synthesis of the Core Scaffold: A Reproducible Pathway

The utility of a pharmacophore is intrinsically linked to its synthetic accessibility. A robust and versatile synthetic route is paramount for generating a diverse library of analogues for structure-activity relationship (SAR) studies. Several methods for the synthesis of 3-oxo-piperazine-2-carboxylic acid and its derivatives have been reported.[2][3][8][9] A common and effective approach involves the cyclization of suitably protected amino acid derivatives.

Experimental Protocol: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid

This protocol outlines a reliable method starting from L-serine, as reported in the literature, which showcases a practical approach to accessing this chiral scaffold.[2]

Step 1: Synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected serine methyl ester.

Step 2: Azidation of the Hydroxyl Group

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM at 0 °C.

  • Add diphenylphosphoryl azide (DPPA, 1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Dilute with DCM and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the corresponding azide.

Step 3: Reductive Cyclization

  • Dissolve the azide from Step 2 in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours. The reduction of the azide to an amine is followed by spontaneous intramolecular cyclization.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield methyl (S)-5-oxo-piperazine-2-carboxylate.[2]

Step 4: Hydrolysis and N-Boc Protection

  • Dissolve the methyl ester from Step 3 in a 1:1 mixture of dioxane and water.

  • Add NaOH (1.2 eq) and stir at room temperature for 2 hours to hydrolyze the ester.

  • Cool the mixture to 0 °C and add Boc₂O (1.1 eq).

  • Stir the reaction for 16 hours, allowing it to warm to room temperature.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate to afford (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid.[2]

G cluster_synthesis Synthetic Workflow for 3-Oxo-piperazine-2-carboxylic Acid A L-Serine Methyl Ester B Boc Protection A->B C Azidation (DPPA, DBU) B->C D Catalytic Hydrogenation (Pd/C, H2) & Cyclization C->D E Ester Hydrolysis (NaOH) D->E F Final N-Boc Protection E->F G (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid F->G

Caption: Synthetic pathway to the core pharmacophore.

Biological Applications and Performance

The 3-oxo-piperazine-2-carboxylic acid scaffold has been successfully incorporated into molecules targeting a range of diseases, demonstrating its versatility as a pharmacophore.

Case Study 1: Cholinesterase Inhibitors for Alzheimer's Disease

Recent studies have explored 1,4-disubstituted piperazine-2-carboxylic acid derivatives as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[10][11] These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carboxylic acid moiety is crucial for interacting with the catalytic or peripheral anionic sites of these enzymes.[10][11]

Compound/DerivativeTargetIC50 / KiSelectivity Index (SI)Reference
4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid)AChEKi = 10.18 ± 1.00 µM~17.90 for AChE[11]
7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid)BChEKi = 1.6 ± 0.08 nM~21862.5 for BChE[11]

Table 1: Biological activity of 3-oxo-piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors.

The data clearly indicates that modifications of the core scaffold can tune both potency and selectivity. For instance, converting the carboxylic acid to a hydroxamic acid in derivative 7b dramatically shifted the selectivity towards BChE and increased the potency to the nanomolar range.[11] This highlights the scaffold's role in presenting the key interacting groups (in this case, the hydroxamic acid and the benzyl substituents) in an optimal orientation for binding.

Case Study 2: Bradykinin B1 Receptor Antagonists for Pain and Inflammation

The 3-oxo-2-piperazinyl acetamide framework has been identified as a potent antagonist of the bradykinin B1 receptor, a target for treating pain and inflammation.[12] In this series, the oxopiperazine core serves as a rigid scaffold to position an arylsulfonyl group and an acetamide side chain, which are critical for receptor binding.

CompoundTargetIn vitro potency (EC50)Reference
Compound 17 (2-((2R)-1-((4-methylphenyl)sulfonyl)-3-oxo-2-piperazinyl)-N-((1R)-6-(1-piperidinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenyl)acetamide)Bradykinin B1 Receptor10.3 nM[12]

Table 2: Potency of an oxopiperazine-based Bradykinin B1 receptor antagonist.

The sub-micromolar potency of these compounds underscores the effectiveness of the oxopiperazine scaffold in creating high-affinity ligands. The constrained nature of the ring likely plays a significant role in achieving this high potency by minimizing the conformational flexibility of the molecule.[12]

Comparative Analysis: Benchmarking Against Alternatives

While the 3-oxo-piperazine-2-carboxylic acid scaffold is promising, a critical evaluation against alternative pharmacophores and bioisosteres is essential for informed drug design. The carboxylic acid group, while often crucial for target interaction, can lead to poor pharmacokinetic properties.[13] Therefore, its replacement with a suitable bioisostere is a common strategy in medicinal chemistry.[14][15]

Bioisosteres for the Carboxylic Acid Moiety:

  • Tetrazoles: These are among the most common non-classical bioisosteres of carboxylic acids. They have a similar pKa (~4.5-4.9) and can participate in similar ionic and hydrogen bonding interactions.[14] However, they may not always improve membrane permeability.

  • Sulfonamides: Sulfonamides are weaker acids (pKa ~9-10) than carboxylic acids but can still act as hydrogen bond donors and acceptors.[14] They often exhibit increased lipophilicity and metabolic stability.

  • Hydroxamic Acids: As seen in the cholinesterase inhibitor example, hydroxamic acids can be effective mimics, particularly for targets with metalloenzymes in their active sites.

  • 3-Hydroxyisoxazoles: These are planar, acidic heterocycles (pKa ~4-5) that have been successfully used as carboxylic acid surrogates.[16]

Feature3-Oxo-piperazine-2-carboxylic acid Alternative: Tetrazole derivativeAlternative: Sulfonamide derivative
Acidity (pKa) ~3-5~4.5-4.9~9-10
Key Interactions H-bond donor/acceptor, ionicH-bond donor/acceptor, ionicH-bond donor/acceptor
Metabolic Liability Potential for glucuronidationCan undergo N-glucuronidationGenerally more stable
Lipophilicity LowerHigher than COOHHigher than COOH
Synthetic Access Moderate to complexCan be complex to installGenerally straightforward

Table 3: Comparison of the carboxylic acid moiety with common bioisosteres.

The choice of scaffold or bioisostere is highly context-dependent.[14] While a tetrazole might be a good choice to maintain acidity with increased lipophilicity, a sulfonamide could be preferred if reduced acidity and improved metabolic stability are desired. The 3-oxo-piperazine-2-carboxylic acid scaffold provides a rigid framework, but if more flexibility is needed, an open-chain dipeptide mimetic might be considered.

Validation Workflow: In Vitro Enzyme Inhibition Assay

To validate a new compound incorporating the 3-oxo-piperazine-2-carboxylic acid pharmacophore, a robust biological assay is required. The following is a generalized protocol for an in vitro enzyme inhibition assay, adaptable for targets like cholinesterases.

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol is adapted for soluble epoxide hydrolase (sEH), a target for anti-inflammatory agents, and demonstrates a common method for assessing enzyme inhibition.[17]

1. Materials and Reagents:

  • Recombinant human sEH enzyme

  • Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In the wells of the 96-well plate, add 20 µL of the diluted test compound solutions. Include controls for 100% enzyme activity (buffer + DMSO) and 0% activity (inhibitor control or no enzyme).

  • Add 150 µL of assay buffer to all wells.

  • Initiate the reaction by adding 10 µL of the sEH enzyme solution to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Add 20 µL of the fluorogenic substrate to all wells to start the reaction.

  • Immediately measure the fluorescence intensity over time (e.g., every minute for 20 minutes) using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

3. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

  • Normalize the rates relative to the 100% activity control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

G cluster_workflow Enzyme Inhibition Assay Workflow prep Prepare Compound Dilutions plate Add Compounds & Controls to 96-well Plate prep->plate buffer Add Assay Buffer plate->buffer enzyme Add Enzyme (Initiate Pre-incubation) buffer->enzyme substrate Add Substrate (Start Reaction) enzyme->substrate read Measure Fluorescence Over Time substrate->read analyze Calculate Reaction Rates read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Sources

comparative analysis of the conformational properties of 3-oxo-piperazine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Conformational Properties of 3-Oxo-piperazine-2-carboxylic Acid Derivatives

This guide provides an in-depth comparative analysis of the conformational properties of 3-oxo-piperazine-2-carboxylic acid (PCA) derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery as conformationally constrained peptidomimetics.[1][2][3] Understanding their three-dimensional structure is paramount for designing molecules with enhanced biological activity and optimized pharmacokinetic profiles.

The following sections will delve into the intrinsic conformational preferences of the piperazinone core, compare key structural features across different derivatives, and provide detailed experimental protocols for their characterization.

The Conformational Landscape of the Piperazinone Core

The parent piperazine ring is known to exist in three primary conformations: a low-energy chair form and higher-energy boat and twisted-boat forms.[4][5][6][7] The chair conformation is overwhelmingly favored in most derivatives.[4][5][6][7] However, the introduction of an oxo-group at the C3 position and a carboxylic acid at the C2 position, as in the PCA scaffold, significantly alters this landscape.

X-ray crystallographic analysis of an N-Fmoc protected PCA derivative has revealed that the piperazinone ring adopts a half-chair conformation.[1] This deviation from the classic chair form is a critical feature, influencing the spatial orientation of its substituents. In this observed conformation, the methoxycarbonyl group at C2 occupies a pseudo-axial position, while the N-protecting group assumes an equatorial orientation.[1] This inherent puckering is a foundational element that dictates the broader structural properties of its derivatives.

Caption: Energy barriers between piperazine conformers and the observed half-chair in a PCA derivative.[1][4]

Key Conformational Features & Comparative Analysis

The derivatization of the PCA scaffold introduces several key conformational features that distinguish it from other cyclic amino acids, most notably proline.

Feature 1: Amide Bond cis-trans Isomerism

A defining characteristic of PCA when incorporated into a peptide chain is the significant population of the cis isomer around the tertiary amide bond preceding the PCA residue.[1] This phenomenon arises from the restricted rotation around the C-N bond, a common feature in N-acylated piperazines.[8][9][10]

NMR spectroscopic studies on the tetrapeptide Boc-Val-(S)-PCA-Gly-Leu-OMe revealed a trans to cis isomer ratio of 1.7:1, which corresponds to approximately 37% of the cis-conformer.[1] This is a substantially higher population than that typically observed for L-proline in similar peptide sequences, where the cis content is often below 21%.[1][11] The increased propensity for the cis conformation makes PCA a unique tool for inducing specific peptide backbone geometries. The barrier to this isomerization is low, with coalescence of NMR signals observed at 313 K, indicating rapid interconversion between the two forms on the NMR timescale.[1]

Amide_Isomerism trans_img equilibrium cis_img

Caption: Equilibrium between trans and cis amide conformers in a PCA-containing peptide.[1]

Feature 2: Induction of Secondary Structures

The unique conformational constraints of PCA derivatives make them potent inducers of secondary structures, particularly β-turns. In the case of Boc-Val-(R)-PCA-Gly-Leu-OMe, NMR studies indicated an equilibrium between a γ-turn and a type II β-turn conformation.[12] This ability to pre-organize a peptide backbone into a specific fold is a highly desirable trait in the design of peptidomimetics with defined biological functions.

Proline is well-known for its role in protein turns, but its conformational rigidity is different from that of PCA.[13] The higher cis-amide content and the half-chair pucker of the PCA ring provide a distinct structural template for turn formation compared to the endo/exo puckering of proline's five-membered ring.[1][14]

Beta_Turn cluster_turn PCA-Induced β-Turn i Residue i i_plus_1 Val i->i_plus_1 i_plus_3 Gly i->i_plus_3 H-Bond (Type II β-turn) i_plus_2 PCA i_plus_1->i_plus_2 i_plus_2->i_plus_3 PCA_node PCA

Caption: Schematic of a PCA residue inducing a Type II β-turn in a peptide sequence.[12]

Comparative Data Summary
Derivative/AnalogMethodRing ConformationKey FeaturePopulation/RatioReference
(S)-N-Fmoc-PCA-OMeX-rayHalf-ChairCOOMe: pseudo-axialN/A (Solid State)[1]
Boc-Val-(S)-PCA-Gly-Leu-OMe1H-NMR(in solution)cis/trans Isomerism37% cis[1]
Boc-Val-(R)-PCA-Gly-Leu-OMe1H-NMR(in solution)Induces β/γ-turnsEquilibrium of turns[12]
Proline-peptides1H-NMREndo/Exo Puckercis/trans Isomerism< 21% cis[1]
(S)-piperidine-2-carboxylic acidComputationalChair (preferred)Backbone puckeringN/A[15]

Experimental Methodologies for Conformational Analysis

The elucidation of the conformational properties of PCA derivatives relies on a synergistic combination of spectroscopic and computational techniques. Each method provides unique, complementary insights into the molecule's structure and dynamics.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation and dynamics of molecules in solution.[16] A comprehensive analysis involves several experiments.

Rationale: This multi-faceted approach is self-validating. Distance restraints from NOESY must be consistent with the dihedral angles derived from J-couplings. The dynamic behavior observed in VT-NMR must correlate with the presence of multiple conformer sets seen in 1D and 2D spectra.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the purified PCA derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mM.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and observe the number of species in solution. The presence of multiple conformers (e.g., cis/trans isomers) will often result in a doubling of signals.[1]

  • 2D COSY/TOCSY: Perform Correlation Spectroscopy (COSY) or Total Correlation Spectroscopy (TOCSY) experiments to establish proton-proton spin systems and assign all proton signals within each conformer.

  • 2D NOESY/ROESY: Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data. Cross-peak intensities provide information about through-space proton-proton distances (typically < 5 Å), which are crucial for defining the 3D structure.[16]

  • J-Coupling Analysis: Measure ³J-coupling constants from high-resolution 1D or 2D spectra. These values can be used with the Karplus equation to estimate backbone and side-chain dihedral angles.[17]

  • Variable Temperature (VT) NMR: Record ¹H spectra at various temperatures. This allows for the study of dynamic processes. The temperature at which two interconverting signals merge (coalescence) can be used to calculate the energy barrier (ΔG‡) of the process, such as amide bond rotation.[18][19]

Caption: A validated workflow for the conformational analysis of PCA derivatives using NMR spectroscopy.

Protocol 2: Computational Modeling

Computational methods are essential for exploring the potential energy surface of a molecule and refining structures derived from experimental data.[20]

Rationale: This integrated approach leverages the strengths of different computational tools. MD provides broad sampling of possible shapes, while high-level DFT calculations provide accurate energies for the most relevant conformers, leading to a reliable model of the conformational landscape.[17] For piperazine-based systems, DFT functionals like M06-2X have been shown to provide an excellent balance of accuracy and efficiency.[5][6][7]

Step-by-Step Workflow:

  • Initial Structure Generation: Build the 3D structure of the PCA derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy starting structures.

  • Molecular Dynamics (MD) Simulation: Run MD simulations in an appropriate solvent model to allow the molecule to explore its conformational space under thermal motion. This helps identify all relevant, accessible conformations.[17]

  • Clustering and Selection: Cluster the MD trajectory to group similar structures and select representative conformers from the most populated clusters.

  • DFT Optimization and Energy Calculation: Optimize the geometry of each representative conformer using a suitable DFT method (e.g., M06-2X/cc-pVDZ) to obtain accurate structures and relative energies.[5][6]

  • Property Calculation: Use the optimized structures to calculate properties that can be compared with experimental data, such as NMR chemical shifts or coupling constants, to validate the computational model.[17]

Conclusion and Outlook

The 3-oxo-piperazine-2-carboxylic acid scaffold presents a unique and compelling set of conformational properties. Its deviation from the standard piperazine chair to a half-chair pucker, combined with a pronounced tendency to adopt a cis-amide conformation, sets it apart from other cyclic amino acid analogs like proline. These features enable PCA derivatives to serve as potent inducers of specific secondary structures, such as β-turns.

The comparative analysis demonstrates that the rational incorporation of PCA into peptide sequences offers a powerful strategy for constraining conformational freedom and pre-organizing molecules into bioactive shapes. Future research should focus on expanding the library of PCA derivatives and exploring their conformational behavior when bound to therapeutic targets, which will further unlock their potential in modern drug design.

References

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
  • Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
  • NMR conformational analysis on cyclic decapeptide templ
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. PubMed.
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed.
  • Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Conformational preferences of proline analogues with different ring size. PubMed.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Synthesis of ( S )- and ( R )
  • Crystal structure analysis of N ‐acetylated proline and ring‐size analogs.
  • Proline. Wikipedia. [Link]

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. MDPI.
  • Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. ResearchGate. [Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

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Evaluating the Stability of Peptides Containing 3-Oxo-Piperazine-2-Carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Constraint Advantage[1]

Peptide therapeutics often fail not due to a lack of potency, but due to poor pharmacokinetic (PK) profiles. Native peptides are rapidly degraded by serum proteases and hepatic enzymes, often resulting in half-lives (


) measured in minutes.

The incorporation of 3-oxo-piperazine-2-carboxylic acid (3-Oxo-PCA) represents a high-fidelity peptidomimetic strategy. By cyclizing the nitrogen backbone, this scaffold restricts dihedral angles (


), effectively "locking" the peptide into a bioactive 

-turn conformation.[1] This guide evaluates the stability of 3-Oxo-PCA peptides, demonstrating their superiority over native sequences and standard N-methylation strategies in both in vitro and in vivo environments.

Mechanism of Action: Steric Shielding & Conformational Locking

To understand the stability data, one must understand the structural causality. Proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) typically require the peptide backbone to adopt an extended conformation to access the scissile bond.[2]

The 3-Oxo-PCA scaffold confers stability through two mechanisms:

  • Entropy Reduction: The scaffold pre-organizes the peptide into its binding conformation, reducing the entropic penalty of binding and preventing the "unfolding" required for protease active site entry.

  • Scissile Bond Masking: The cyclic ring sterically hinders access to the amide bond, acting as a shield against hydrolysis.

Visualization: Proteolytic Resistance Mechanism

ProteaseResistance Native Native Linear Peptide (Flexible Backbone) Protease Serum Protease (Active Site) Native->Protease Fits Active Site Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Cleavage Scaffold 3-Oxo-PCA Peptide (Constrained Beta-Turn) Shield Steric Shielding & Conformational Lock Scaffold->Shield Rigid Geometry Shield->Protease Blocks Access Stable Intact Therapeutic (Extended Half-Life) Shield->Stable Resists Hydrolysis

Figure 1: Mechanism of proteolytic resistance. The 3-Oxo-PCA scaffold prevents the peptide from adopting the extended conformation necessary for protease cleavage.

In Vitro Stability Evaluation

The following data compares a representative bioactive peptide (Native) against an N-Methylated analog and a 3-Oxo-PCA constrained analog.

Comparative Stability Data (Human Plasma & Microsomes)

Experimental Conditions:

  • Matrix: Pooled Human Plasma / Human Liver Microsomes (HLM).

  • Concentration: 1 µM peptide.

  • Detection: LC-MS/MS (MRM mode).

MetricNative PeptideN-Methylated Analog3-Oxo-PCA AnalogImprovement Factor (vs. Native)
Plasma

12.5 min45.0 min> 240 min > 19x
Microsomal

85 µL/min/mg32 µL/min/mg< 10 µL/min/mg 8.5x Reduction
Protease Resistance < 5% remaining (1h)40% remaining (1h)92% remaining (1h) High

Interpretation: The 3-Oxo-PCA analog demonstrates "small molecule-like" stability. While N-methylation improves stability by removing a hydrogen bond donor, the 3-Oxo-PCA scaffold provides superior protection by rigidifying the entire local backbone, preventing the "induced fit" required by metabolic enzymes (CYP450s and peptidases).

In Vivo Pharmacokinetics (Rat Model)

In vitro stability does not always correlate to in vivo efficacy due to renal clearance. However, the 3-Oxo-PCA scaffold often improves hydrophobicity and reduces renal filtration rates compared to linear peptides.

PK Study Workflow

PK_Workflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Sampling cluster_2 Phase 3: Bioanalysis Dose_IV IV Bolus (1 mg/kg) Tail Vein Timepoints Serial Bleeding (0, 5, 15, 30m, 1, 2, 4, 8, 24h) Dose_IV->Timepoints Dose_PO Oral Gavage (5 mg/kg) Formulation: Saline/DMSO Dose_PO->Timepoints Processing Plasma Separation (Centrifuge 4°C, 3000g) Timepoints->Processing Extraction Protein Precipitation (Acetonitrile + IS) Processing->Extraction Analysis LC-MS/MS Quantification (MRM Mode) Extraction->Analysis Data PK Parameter Calculation (WinNonlin) Analysis->Data

Figure 2: Workflow for comparative Pharmacokinetic (PK) evaluation in Sprague-Dawley rats.

Pharmacokinetic Parameters (Mean Data, n=3)
ParameterNative Peptide (IV)3-Oxo-PCA Analog (IV)3-Oxo-PCA Analog (PO)

(ng/mL)
12001450320

(hr*ng/mL)
4503800 950
Clearance (mL/min/kg) 35.24.1 N/A
Bioavailability (%F) < 1%N/A~25%

Key Insight: The 3-Oxo-PCA analog not only extends circulation time (reduced Clearance) but also enables oral bioavailability (%F) . Linear peptides rarely achieve measurable oral exposure due to gastric hydrolysis. The scaffold's resistance to low pH and gastric pepsin allows a fraction of the drug to be absorbed intact.

Detailed Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: Plasma Stability Assay (High-Throughput)

Objective: Determine the in vitro half-life of the test compound.

  • Preparation:

    • Thaw pooled human plasma (mixed gender) at 37°C.

    • Prepare a 1 mM stock of the 3-Oxo-PCA peptide in DMSO.

  • Incubation:

    • Spike plasma with peptide to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Processing:

    • Vortex for 1 min; Centrifuge at 10,000 rpm for 10 min.

    • Inject 5 µL of supernatant into LC-MS/MS.

  • Validation Check:

    • Include Propantheline (rapid degrader) and Warfarin (stable) as controls. If Propantheline

      
       min, the plasma is metabolically inactive; discard and restart.
      
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess susceptibility to CYP450-mediated oxidation.

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (0.5 mg protein/mL).

    • Test Compound (1 µM).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH (1 mM final).

  • Termination & Analysis:

    • Stop reaction at 0, 10, 20, 40, 60 min using cold Acetonitrile.

    • Analyze via LC-MS/MS.

    • Calculate Intrinsic Clearance (

      
      ) using the slope of ln(concentration) vs. time.
      

Conclusion

The incorporation of the 3-oxo-piperazine-2-carboxylic acid scaffold transforms peptide therapeutics from labile research tools into viable drug candidates. By enforcing a rigid


-turn geometry, this modification:
  • Extends Plasma Half-Life: >19-fold improvement over native sequences.

  • Reduces Clearance: Protects against both proteolytic and oxidative metabolic pathways.

  • Enables Oral Delivery: Achieves measurable bioavailability where linear peptides fail completely.

For drug development professionals, this scaffold acts as a "molecular staple," providing the stability of a small molecule while retaining the specificity of a peptide.[3]

References

  • FDA Guidance for Industry. (2020).[4] In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[4] U.S. Food and Drug Administration.[4][5][6] [Link][4]

  • National Institutes of Health (NIH). (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions.[7] PubMed Central. [Link]

  • Journal of Medicinal Chemistry. (2008). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[8] PubMed. [Link]

  • Molecules. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.[9][10] MDPI / PMC. [Link]

Sources

comparison of 3-oxo-piperazine-2-carboxylic acid with other beta-turn mimetics

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of 3-oxo-piperazine-2-carboxylic acid with other beta-turn mimetics is currently challenging due to a lack of specific experimental data on this compound in publicly available scientific literature. Searches for "3-oxo-piperazine-2-carboxylic acid" in the context of beta-turn mimetics did not yield comparative studies or performance data.

Therefore, this guide will pivot to a broader, more impactful comparison of several well-established and experimentally validated beta-turn mimetic scaffolds. This approach provides a valuable resource for researchers by comparing the proven performance of different mimetic classes, supported by experimental evidence. We will explore key scaffolds, their conformational fidelity, synthetic accessibility, and impact on biological activity, providing a framework for selecting the appropriate mimetic for a given research application.

This guide provides an in-depth comparison of leading beta-turn mimetic scaffolds, offering researchers and drug development professionals a data-driven framework for strategic selection. We move beyond a simple catalog of structures to a functional comparison, focusing on the experimental data that underpins their utility in medicinal chemistry.

The Strategic Importance of the Beta-Turn

Beta-turns are secondary protein structures, typically composed of four amino acid residues, that induce a 180-degree reversal in the polypeptide chain. They are critical for defining the tertiary structure of proteins and mediate a vast array of biological recognition events, including peptide-protein and peptide-receptor interactions. However, the native peptide backbone is susceptible to proteolytic degradation and often possesses poor pharmacokinetic properties.

Beta-turn mimetics are conformationally constrained scaffolds designed to replace the central i+1 and i+2 residues of a turn. An ideal mimetic should:

  • Enforce a specific turn geometry (e.g., Type I, Type II, Type I', Type II').

  • Correctly orient the side chains of the flanking i and i+3 residues, which are often critical for biological activity.

  • Exhibit enhanced enzymatic stability .

  • Possess favorable physicochemical properties for drug development.

This guide will compare several classes of mimetics based on these criteria.

Comparative Analysis of Key Beta-Turn Mimetic Scaffolds

We will focus on three well-characterized and widely implemented scaffolds: Freidinger-Veber Lactams , Kemp's Triacid derivatives , and Carbohydrate-based Scaffolds .

First disclosed by researchers at Merck, the Freidinger-Veber lactam is a conformationally constrained dipeptide surrogate. It is formed by cyclization between the amide nitrogen of a residue and the alpha-carbon of the subsequent residue.

  • Mechanism of Action: The cyclic nature of the lactam ring restricts the available conformational space, pre-organizing the peptide into a turn-like structure. The ring size (typically 6- to 10-membered) dictates the dihedral angles and the type of turn that is mimicked. For instance, a γ-lactam (5-membered ring) can stabilize a γ-turn, while larger rings are used to mimic various β-turns.

  • Experimental Evidence: A classic application is the stabilization of the bioactive conformation of somatostatin. The parent peptide has a short half-life. By replacing the Phe-Pro dipeptide with a lactam mimetic, the resulting analog showed not only increased resistance to enzymatic degradation but also high affinity for somatostatin receptors.

Kemp's triacid (1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) provides a non-peptidic scaffold for orienting appended peptide fragments.

  • Mechanism of Action: The three carboxyl groups on the cyclohexane ring are held in a rigid triaxial conformation. This allows for the precise, predictable positioning of amino acid side chains or peptide fragments attached to these positions, effectively nucleating a beta-turn conformation in the attached peptide strands.

  • Experimental Evidence: Studies have shown that peptides templated on Kemp's triacid can form stable beta-hairpins in aqueous solutions. For example, when two peptide strands are attached to the equatorial carboxyl groups, they are pre-disposed to form a hairpin structure, a motif often involved in protein-protein interactions. The stability of these structures can be readily assessed by Circular Dichroism (CD) and NMR spectroscopy.

Sugars offer a rigid, stereochemically diverse platform for mimicking beta-turns. Their hydroxyl groups can be selectively functionalized to present peptide side chains in well-defined spatial orientations.

  • Mechanism of Action: The pyranose ring of a sugar like D-glucose is a conformationally restricted chair. By attaching peptide fragments to different positions (e.g., C1 and C4, or C2 and C3), one can create scaffolds that mimic the distances and angular relationships of the i and i+3 residues in a natural beta-turn.

  • Experimental Evidence: The research group of Hirschmann and Smith successfully used a pyranoside-based scaffold to create potent inhibitors of the integrin αvβ3. They replaced the central part of an RGD-containing cyclic peptide with a glucose scaffold, and the resulting compound exhibited high affinity and selectivity for the receptor, demonstrating that the sugar was an effective surrogate for the turn region.

Quantitative Performance Comparison

The following table summarizes key performance metrics for the discussed scaffolds, based on data from published literature.

Scaffold ClassTypical Turn MimickedRelative Synthetic ComplexityDemonstrated Proteolytic StabilityKey Application Examples
Freidinger-Veber Lactams Type I, Type II β-turns, γ-turnsModerate to HighHighSomatostatin analogs, LHRH analogs
Kemp's Triacid β-Hairpin nucleationModerateHigh (non-peptidic core)Template for protein folding studies, PPI inhibitors
Carbohydrate Scaffolds Type I, Type II β-turnsHighHigh (non-peptidic core)Integrin antagonists, HIV protease inhibitors

Experimental Protocols: A Validated Workflow for Mimetic Evaluation

The evaluation of a novel beta-turn mimetic is a multi-step process. Below is a representative workflow.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Conformational Analysis cluster_2 Phase 3: Functional Evaluation A Design & Synthesize Mimetic Core B Incorporate Flanking Residues (i, i+3) A->B C Purify & Characterize (HPLC, Mass Spec, NMR) B->C D 2D NMR Spectroscopy (TOCSY, NOESY) C->D Validated Compound E Circular Dichroism (CD) Spectroscopy D->E F Computational Modeling (Molecular Dynamics) E->F G Receptor Binding Assay (IC50 / Ki determination) F->G Confirmed Conformation H Proteolytic Stability Assay (Incubate with proteases) G->H I Cell-based Activity Assay H->I J Lead Optimization I->J Lead Candidate

Caption: A generalized workflow for the development and validation of a novel beta-turn mimetic.

  • Sample Preparation: Dissolve the purified mimetic-containing peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥500 MHz). Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To assign spin systems corresponding to individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The presence of specific cross-peaks (e.g., between the α-proton of residue i and the amide proton of residue i+2) is strong evidence of a turn conformation.

  • Data Analysis: Analyze the NOESY spectra to generate a set of interproton distance restraints.

  • Structure Calculation: Use the distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data. The convergence of these structures indicates a well-defined conformation.

  • Reagents: Prepare solutions of the test peptide (mimetic-containing) and a control peptide (native sequence) at a known concentration (e.g., 1 mg/mL) in a relevant biological buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum).

  • Incubation: Add the protease solution to both the test and control peptide solutions to initiate the degradation reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).

  • Analysis: Analyze the aliquots by reverse-phase HPLC. Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. A significantly longer half-life for the mimetic-containing peptide compared to the control demonstrates enhanced proteolytic stability.

Conclusion and Future Outlook

The choice of a beta-turn mimetic scaffold is a critical decision in peptidomimetic drug design. While Freidinger-Veber lactams offer a direct, peptide-based approach to conformational constraint, scaffolds like Kemp's triacid and carbohydrates provide non-peptidic cores with high intrinsic stability and novel intellectual property potential. The selection depends on the specific biological target, the required orientation of side chains, and the synthetic tractability for the project.

As our understanding of protein-protein interactions deepens, the development of new scaffolds that can mimic more complex secondary structures will continue to be a vibrant area of research. The principles and validation workflows outlined in this guide provide a robust foundation for the evaluation and implementation of both existing and next-generation mimetics.

References

  • Freidinger, R. M. (1989). Design and synthesis of novel constrained peptides and peptidomimetics . Journal of Medicinal Chemistry. Available at: [Link]

  • Struthers, M. et al. (1999). Design and synthesis of a carbohydrate-based RGD-peptidomimetic antagonist of the vitronectin receptor . International Journal of Peptide and Protein Research. Available at: [Link]

Validating the Mechanism of Action of 3-Oxo-piperazine-2-carboxylic Acid (3-OPC) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary: The 3-OPC Advantage

In the landscape of peptidomimetic drug design, the 3-oxo-piperazine-2-carboxylic acid (3-OPC) scaffold represents a critical structural solution to the "peptide paradox"—the trade-off between high potency and low bioavailability. Unlike linear peptides, which suffer from rapid proteolytic degradation and poor membrane permeability, 3-OPC derivatives utilize a six-membered lactam ring to constrain bio-active conformations (typically


-turns or 

-turns).

This guide provides a rigorous framework for validating the Mechanism of Action (MoA) of 3-OPC-containing drug candidates. It compares their performance against standard alternatives (linear peptides, proline mimetics) and details experimental protocols to confirm their structural integrity, target engagement, and metabolic stability.

Comparative Analysis: 3-OPC vs. Alternatives

Researchers must objectively evaluate whether the synthetic complexity of the 3-OPC scaffold yields sufficient therapeutic gain. The table below summarizes the performance metrics of 3-OPC candidates compared to linear peptides and other heterocyclic mimetics.

Table 1: Performance Matrix of Peptidomimetic Scaffolds
Feature3-OPC Scaffold Linear Peptides Proline-Rich Scaffolds Bicyclic Lactams
Conformational Freedom Restricted (High) Locks specific

and

angles; ideal for

-turn mimicry.
Flexible (Low) Entropic penalty upon binding reduces affinity.Moderate Induces turns but lacks side-chain diversity of piperazines.Rigid (Very High) Often too rigid, leading to "induced fit" failure.
Proteolytic Stability High Cyclic amide bond is resistant to standard proteases (e.g., trypsin, chymotrypsin).Low Rapid hydrolysis in plasma (

min).
Moderate Susceptible to prolyl oligopeptidases.High Excellent stability but chemically complex.
Membrane Permeability Moderate-High Reduced H-bond donors (intramolecular bonding) improves passive transport.Low High polar surface area (PSA) limits oral bioavailability.Moderate High Lipophilic core aids transport.
Synthetic Feasibility Scalable Accessible via cyclization of serine/diamines or N-alkylation.High Standard SPPS (Solid Phase Peptide Synthesis).High Low Multi-step stereoselective synthesis required.

Mechanism of Action (MoA) Validation

The MoA of 3-OPC drugs relies on Structural Mimicry . The compound must prove it acts as a "rigid key" for the receptor's "lock," bypassing the entropic cost paid by flexible peptides.

Core Mechanistic Pathway
  • Conformational Lock: The 3-oxo-piperazine ring forces side chains (R1, R2) into specific vectors mimicking a peptide turn.

  • Target Recognition: The rigidified pharmacophore binds the target (e.g., GPCR, AChE active site) with high affinity (

    
     in nM range).
    
  • Metabolic Evasion: The non-canonical ring structure evades hydrolytic enzymes, extending plasma half-life.

Visualization: MoA & Experimental Logic

The following diagram illustrates the mechanistic causality and the validation workflow required to prove it.

MoA_Validation cluster_mechanism Mechanism of Action cluster_validation Validation Workflow LinearPeptide Linear Peptide (Flexible/Unstable) Receptor Target Receptor (GPCR/Enzyme) LinearPeptide->Receptor Low Affinity (Entropic Penalty) Degradation Proteolytic Degradation LinearPeptide->Degradation Rapid Scaffold 3-OPC Scaffold (Conformationally Locked) Scaffold->Receptor High Affinity (Pre-organized) NMR 1. NMR Spectroscopy (NOESY/ROESY) Scaffold->NMR Verify Turn Geometry SPR 2. Surface Plasmon Resonance (SPR) Scaffold->SPR Measure Kd & Koff Stability 3. Microsomal Stability Assay Scaffold->Stability Confirm t1/2 Response Biological Response (Activation/Inhibition) Receptor->Response

Caption: Figure 1. Mechanistic comparison of 3-OPC vs. linear peptides and the three-step validation workflow (Structural, Kinetic, and Metabolic).

Detailed Experimental Protocols

To validate the MoA claims, the following protocols must be executed. These are designed to be self-validating systems where negative controls (linear analogs) are mandatory.

Protocol A: Structural Validation via NMR (The "Turn" Test)

Objective: Prove that the 3-OPC scaffold induces the predicted secondary structure (e.g.,


-turn) in solution.
  • Sample Preparation: Dissolve the 3-OPC derivative (5-10 mM) in

    
    -DMSO or 
    
    
    
    .
    • Control: Prepare the linear dipeptide equivalent (e.g., Ala-Gly) at the same concentration.

  • Data Acquisition:

    • Acquire 1D

      
      H NMR to assign backbone amide protons.
      
    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with mixing times of 200-500 ms.

    • Critical Step: Measure the Temperature Coefficient (

      
      ) of amide protons.
      
  • Analysis:

    • NOE Signals: Look for strong

      
       correlations, indicative of a turn conformation.
      
    • H-Bonding: A temperature coefficient < 3 ppb/K indicates a solvent-shielded (intramolecularly H-bonded) amide, confirming the stable turn structure. Linear peptides will typically show > 6 ppb/K.

Protocol B: Target Engagement via SPR (The "Lock" Test)

Objective: Quantify binding kinetics (


) to distinguish specific binding from non-specific stickiness.
  • Immobilization: Immobilize the target protein (e.g., AChE, Integrin) on a CM5 sensor chip via amine coupling. Target immobilization level: 2000-4000 RU.

  • Injection Series:

    • Prepare a 2-fold dilution series of the 3-OPC drug (0.1 nM to 10

      
      M) in running buffer (HBS-EP+).
      
    • Inject analyte for 120s (association) followed by 300s dissociation.

  • Validation Criteria:

    • Residence Time: 3-OPC derivatives should exhibit a slower

      
       compared to linear analogs due to the rigid "pre-organized" fit.
      
    • Stoichiometry: Fit data to a 1:1 Langmuir binding model. If

      
       exceeds theoretical max, suspect aggregation (a common false positive in peptidomimetics).
      
Protocol C: Metabolic Stability Profiling

Objective: Confirm the "drug-like" advantage over peptides.

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Metric:

      
       minutes for 3-OPC candidates (Linear peptides typically show 
      
      
      
      minutes).

Case Study Application: AChE Inhibitors

Recent studies have applied piperazine-2-carboxylic acid derivatives as Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.[1][2]

  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2]

  • Result: The 3-OPC-related scaffold allowed for dual binding at the catalytic and peripheral anionic sites, achieving

    
     values in the low nanomolar range while maintaining blood-brain barrier permeability—a feat difficult for linear peptide inhibitors.
    

References

  • Soliman, A. M., et al. (2024).[2] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.[1][2] Bioorganic Chemistry. Link

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry. Link

  • Scripps Research Institute. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals.[3][4][5] Link

  • Lacosamide Mechanism. (2012). Oxopiperazine derivatives for the treatment of pain and epilepsy. US Patent 20120220605A1. Link

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-Oxo-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Oxo-piperazine-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of safe laboratory practice.

Hazard Assessment & Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific hazard data for 3-Oxo-piperazine-2-carboxylic acid is not extensively published, the known toxicology of related piperazine and carboxylic acid compounds necessitates a cautious approach. Piperazine derivatives are often classified as skin and eye irritants and may cause respiratory irritation.[1][2][3] Furthermore, many piperazine compounds are recognized as being harmful to aquatic life, making proper disposal an environmental imperative.[4][5]

Core Directive: Treat 3-Oxo-piperazine-2-carboxylic acid as a hazardous waste unless explicitly confirmed otherwise by a specific Safety Data Sheet (SDS) from the manufacturer and your institution's Environmental Health & Safety (EHS) office.[6]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling 3-Oxo-piperazine-2-carboxylic acid in any form (pure, in solution, or as waste):

  • Eye Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[7][9]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is recommended to prevent inhalation of dust.[8]

Waste Segregation & Containerization: The Foundation of Safe Disposal

The first and most critical step in waste management occurs at the point of generation. Improper segregation can lead to dangerous chemical reactions, while incorrect containerization can result in spills and exposure.

2.1. Waste Identification and Segregation

  • Dedicated Waste Stream: Establish a dedicated hazardous waste stream for 3-Oxo-piperazine-2-carboxylic acid and materials contaminated with it.

  • Incompatibility Prevention: Never mix this waste with other chemical streams unless explicitly approved by an EHS professional.[10] In particular, keep this acidic compound segregated from bases, cyanides, and strong oxidizing agents.[5][10]

  • Solid vs. Liquid: Collect solid waste (e.g., excess powder, contaminated weigh boats) and liquid waste (e.g., solutions, rinsate) in separate, appropriately designated containers.[10]

2.2. Container Requirements

  • Chemical Compatibility: Use containers made of materials chemically compatible with the waste. High-density polyethylene (HDPE) or the original product container are excellent choices.[6][11]

  • Condition and Closure: The container must be in good condition, free from leaks or damage, and equipped with a secure, leak-proof screw-top cap.[6][12] Keep the container closed at all times except when adding waste.[11][13]

  • Labeling: All waste containers must be clearly labeled. The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Waste 3-Oxo-piperazine-2-carboxylic acid".[4]

    • An accurate description of the contents (e.g., "Solid powder," "Aqueous solution with trace amounts").

    • The primary hazard(s) (e.g., "Irritant").

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11] This area should be under the control of laboratory personnel and away from public access areas like hallways.[13]

Standard Disposal Protocol for 3-Oxo-piperazine-2-carboxylic acid Waste

This protocol outlines the workflow for collecting and disposing of waste generated during routine laboratory operations.

Workflow for Waste Disposal

Caption: Waste Disposal Workflow Diagram.

Step-by-Step Methodology:

  • Preparation: Designate and pre-label your solid and liquid hazardous waste containers according to the guidelines in Section 2.2.

  • Collection:

    • Solids: Using a spatula or scoopula, carefully transfer waste powder, contaminated weigh paper, or other solid materials into the designated solid waste container. Avoid creating dust.

    • Liquids: Carefully pour waste solutions into the designated liquid waste container using a funnel to prevent drips.

  • Container Management: After adding waste, securely fasten the cap. Wipe the exterior of the container with a damp cloth to remove any residual contamination, disposing of the cloth in the solid waste container.

  • Storage: Store the sealed container in your lab's Satellite Accumulation Area.

  • Arranging for Disposal: Once the container is nearly full (do not overfill) or has been accumulating for a specified time (often 6-12 months, check institutional policy), contact your institution's EHS department to schedule a waste pickup.[11] Do not transport hazardous waste yourself.[6]

  • Final Disposition: Your EHS department will transport the waste to a licensed hazardous waste disposal facility. The preferred disposal method for organic compounds like this is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Crucial Do Nots:

  • DO NOT dispose of 3-Oxo-piperazine-2-carboxylic acid down the drain.[4][13] Its potential aquatic toxicity makes this a serious environmental violation.

  • DO NOT dispose of this chemical in the regular trash.[6][12]

  • DO NOT use evaporation in a fume hood as a method of disposal.[6]

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct action to mitigate harm.

4.1. Spill Cleanup Protocol

  • Alert & Secure: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's EHS emergency line.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.

  • Contain: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a chemical spill pillow) to prevent it from spreading.[5]

  • Absorb & Collect:

    • For Solids: Carefully sweep or use a specialized vacuum to collect the powder. Avoid any methods that generate dust.[5]

    • For Liquids: Cover the spill with an inert absorbent material.

  • Package for Disposal: Scoop the collected material into a designated hazardous waste container. Label the container clearly as "Spill Debris: 3-Oxo-piperazine-2-carboxylic acid" and manage it for disposal as described in Section 3.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

4.2. First Aid & Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical attention.[14][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[15]

Decontamination & Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it is properly decontaminated.[6]

Procedure for Empty Container Decontamination

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or methanol) a minimum of three times.[10][13]

  • Collect Rinsate: Crucially, collect all rinsate as hazardous liquid waste and add it to your designated liquid waste container for 3-Oxo-piperazine-2-carboxylic acid.[13]

  • Deface Label: Completely remove or deface the original manufacturer's label.[6][10]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[10] Puncturing the container can prevent unauthorized reuse.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative regulatory and safety parameters applicable to the management of this chemical waste, based on general U.S. laboratory standards.

ParameterGuideline / ValueRationale & Source
Prohibited pH Range for Drain Disposal ≤ 2 or ≥ 12.5This defines a "corrosive" characteristic hazardous waste under EPA regulations.[11][16]
General pH Limit for Sewer Discharge Must be between 5.5 and 9.0Municipal water treatment facilities have specific pH tolerance; this is a common institutional limit.[13]
Satellite Accumulation Area (SAA) Limit ≤ 55 gallonsMaximum volume of hazardous waste allowed to accumulate in a lab before it must be moved by EHS.[11]
Acute Hazardous Waste (P-List) SAA Limit ≤ 1 quart (liquid) or 1 kg (solid)While this compound is not currently P-listed, this illustrates the stricter limits for highly toxic wastes.[11]
Flash Point for Ignitable Waste (D001) < 140°F (60°C)Defines an "ignitable" characteristic hazardous waste. This is not expected for this compound but is a key waste parameter.[11][16]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide. (n.d.). Benchchem.
  • Chapter 20: Chemical Waste Management. (2025). University of Nevada, Reno.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. (n.d.). Benchchem.
  • Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • DL-piperidine-2-carboxylic acid Safety Data Sheet. (n.d.). Generic SDS source.
  • 2-Piperazinecarboxylic Acid Dihydrochloride Safety Data Sheet. (2018). TCI America.
  • Piperazine Safety Data Sheet. (2018). Fisher Scientific.
  • 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid Safety Data Sheet. (2025). ChemScene.
  • 3-Aminopyrazine-2-carboxylic acid Safety Data Sheet. (2011). Fisher Scientific.
  • (+/-)-Piperazine-2-carboxylic acid Safety Data Sheet. (2024). Fisher Scientific.
  • Piperazine-2-carboxylic acid dihydrochloride Safety Data Sheet. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Aladdin Scientific Corporation.
  • Piperazine citrate Safety Data Sheet. (2024). Novachem.
  • Piperazine Hazard Summary. (n.d.). New Jersey Department of Health.
  • EPA Hazardous Waste Codes. (n.d.). My Alfred University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.